N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide
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Overview
Description
N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide is a complex organic compound notable for its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structural features of this compound—combining a morpholine ring, a pyrazolopyrimidine core, and a phenylbutanamide chain—make it a molecule of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide typically involves multi-step organic synthesis:
Formation of the Pyrazolopyrimidine Core: : This step may involve the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine and substituted ketones.
Addition of the Morpholine Ring:
Attachment of the Phenylbutanamide Chain: : This involves further substitution reactions where the phenylbutanamide chain is introduced to the molecule, typically using amide bond formation techniques.
Industrial Production Methods
Industrial production might involve similar synthetic steps but on a larger scale, optimizing for yield and cost-effectiveness. Techniques such as continuous flow synthesis could be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions particularly at the phenyl ring or the pyrazolopyrimidine moiety.
Reduction: : Reduction reactions may occur at various sites depending on the reagents used, such as catalytic hydrogenation affecting unsaturated bonds.
Substitution: : It is likely to participate in substitution reactions, particularly nucleophilic substitutions given the presence of amide and nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or chromium trioxide.
Reducing Agents: : Commonly used agents are hydrogen gas with a palladium catalyst, or sodium borohydride.
Substituents: : Electrophiles or nucleophiles depending on the desired substitution reaction.
Major Products
Products vary depending on the reaction but may include various substituted derivatives of the original compound, each with potentially different biological or chemical activities.
Scientific Research Applications
N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide finds applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : May serve as a probe or tool in biological assays or studies due to its interaction with biological macromolecules.
Medicine: : Potential use in drug design or as a therapeutic agent itself given its multi-functional structure.
Industry: : Applications in material science or as a specialty chemical in various industrial processes.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action would depend on the specific biological or chemical context in which it is used. Generally, its effects are mediated through interactions with specific molecular targets such as enzymes or receptors. The morpholine ring, pyrazolopyrimidine core, and phenylbutanamide chain each contribute to the binding affinity and specificity of the compound towards its targets, modulating various pathways as needed.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other compounds with similar backbones or functional groups, N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide is unique due to its specific combination of a morpholine ring and pyrazolopyrimidine core. This makes it especially versatile in forming interactions with a wide range of biological and chemical entities.
List of Similar Compounds
Compounds containing a morpholine ring, such as morpholino derivatives.
Pyrazolopyrimidine-based compounds used in medicinal chemistry.
Other phenylbutanamide derivatives with varied substituents.
Properties
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-17-14-28(15-18(2)31-17)22-20-13-27-29(23(20)26-16-25-22)12-11-24-21(30)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,13,16-18H,6,9-12,14-15H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVYNYGMVSSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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